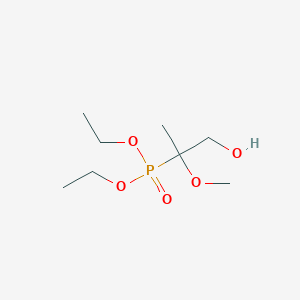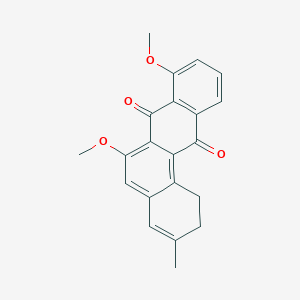
6,8-Dimethoxy-3-methyl-1,2-dihydrotetraphene-7,12-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dimethoxy-3-methyl-1,2-dihydrotetraphene-7,12-dione is an organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups such as methoxy and ketone groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethoxy-3-methyl-1,2-dihydrotetraphene-7,12-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures to handle potentially hazardous chemicals. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings .
化学反応の分析
Types of Reactions
6,8-Dimethoxy-3-methyl-1,2-dihydrotetraphene-7,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the ketone groups to alcohols or other functional groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
科学的研究の応用
6,8-Dimethoxy-3-methyl-1,2-dihydrotetraphene-7,12-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules can be explored for potential therapeutic applications.
Medicine: Research into its pharmacological properties may reveal new drug candidates.
Industry: Its unique structure makes it useful in developing advanced materials with specific properties.
作用機序
The mechanism by which 6,8-Dimethoxy-3-methyl-1,2-dihydrotetraphene-7,12-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies on its binding affinity and specificity are essential to understand its full potential .
類似化合物との比較
Similar Compounds
- 6,8-Dimethoxy-3-methylisochroman-1-one
- 6,8-Dihydroxy-3-methylisochroman-1-one
- 6,8-Dialkoxy-1,3,7-triazapyrenes
Uniqueness
6,8-Dimethoxy-3-methyl-1,2-dihydrotetraphene-7,12-dione stands out due to its specific arrangement of functional groups and aromatic rings, which confer unique chemical and physical properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar molecules .
特性
CAS番号 |
88165-37-1 |
|---|---|
分子式 |
C21H18O4 |
分子量 |
334.4 g/mol |
IUPAC名 |
6,8-dimethoxy-3-methyl-1,2-dihydrobenzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C21H18O4/c1-11-7-8-13-12(9-11)10-16(25-3)19-18(13)20(22)14-5-4-6-15(24-2)17(14)21(19)23/h4-6,9-10H,7-8H2,1-3H3 |
InChIキー |
PTYJFXMJXOBTOX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC(=C3C(=C2CC1)C(=O)C4=C(C3=O)C(=CC=C4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Bis[4-(piperidin-1-yl)phenyl][1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14380344.png)
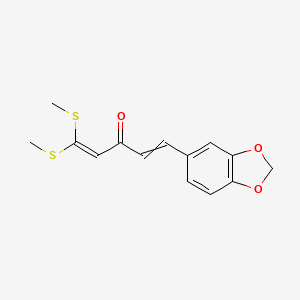
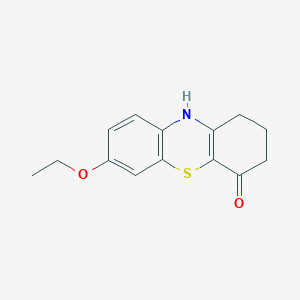
![11-(Chloromethyl)-5,6-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14380366.png)
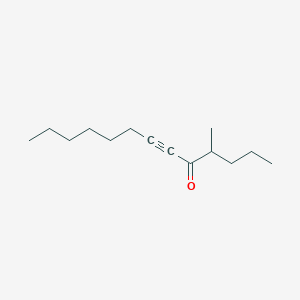
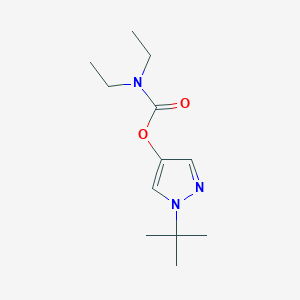
![1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]-1H-pyrazole](/img/structure/B14380386.png)
![1,1'-[Hexane-1,6-diylbis(oxy)]bis(3-aminopropan-2-ol)](/img/structure/B14380394.png)
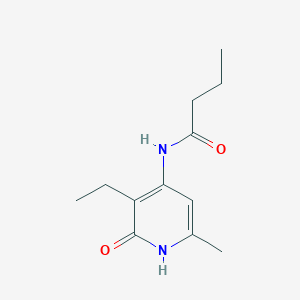
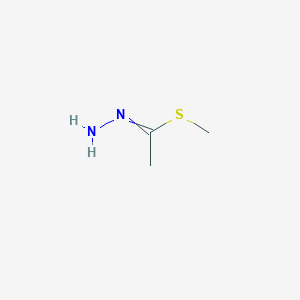
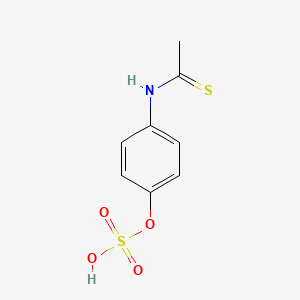
![4-Amino-6-[2-(4-nitrophenyl)hydrazinyl]pyrimidine-2,5-dione](/img/structure/B14380418.png)
![Dimethyl 6-oxabicyclo[3.2.0]heptane-7,7-dicarboxylate](/img/structure/B14380428.png)
